Dopamine D2 Receptor Dissociation Kinetics (koff) Distinguish Chlorpromazine from Other Antipsychotics
The functional profile of an antipsychotic is critically determined by the rate at which it dissociates from the dopamine D2 receptor (koff). Chlorpromazine exhibits a koff value of 0.016 min⁻¹, which is 8-fold slower than the atypical antipsychotic clozapine (koff = 0.130 min⁻¹) and 16-fold faster than the high-potency typical antipsychotic haloperidol (koff = 0.001 min⁻¹) [1]. This intermediate dissociation rate suggests that chlorpromazine provides a functionally distinct type of D2 receptor blockade, one that is more transient than haloperidol but more sustained than clozapine, impacting its capacity to allow physiological dopamine surges [1].
| Evidence Dimension | Dopamine D2 receptor dissociation rate (koff) |
|---|---|
| Target Compound Data | 0.016 min⁻¹ |
| Comparator Or Baseline | Haloperidol: 0.001 min⁻¹; Clozapine: 0.130 min⁻¹ |
| Quantified Difference | 16-fold slower dissociation than haloperidol; 8.1-fold faster dissociation than clozapine |
| Conditions | In vitro competition assay using 3H-radiolabelled ligands on cloned D2 receptors |
Why This Matters
The intermediate D2 dissociation rate is a quantifiable parameter that directly informs the selection of chlorpromazine for studies investigating the spectrum of functional dopamine blockade between low-potency typical and atypical antipsychotics.
- [1] Seeman, P., & Tallerico, T. (1999). Antipsychotic drugs which elicit little or no parkinsonism bind more loosely than dopamine to brain D2 receptors, yet occupy high levels of these receptors. Molecular Psychiatry, 4(2), 123-128. (Extended data from Seeman P. (2000). Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action. Journal of Psychiatry & Neuroscience, 25(2), 161-166.) View Source
